Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium
Overview
Description
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride is a quaternary ammonium compound with a long hydrophobic carbon chain and a silanol head group. This compound is known for its unique properties, including its ability to self-assemble into micellar structures and its use as a surfactant and coupling agent in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride typically involves the hydrolysis of the organic component, followed by condensation with an inorganic component. For instance, the organic component can be hydrolyzed into a charged quaternary ammonium compound with a hydrophobic long carbon chain and silanol head group. This is then condensed with an inorganic component, such as aluminum chloride, to form the final product .
Industrial Production Methods
In industrial settings, the compound can be synthesized using hydrothermal crystallization. This method involves the use of the organosilane surfactant as both the mesoporogen and part of the silica source. The process is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense with other inorganic components to form stable structures.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and aluminum chloride for condensation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include micellar nanocoagulants and other self-assembled structures with unique properties .
Scientific Research Applications
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride involves its ability to self-assemble into micellar structures. The hydrophobic carbon chains cluster together, while the positively charged quaternary ammonium groups remain on the surface, allowing the compound to interact with various contaminants and remove them from solutions .
Comparison with Similar Compounds
Similar Compounds
(3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of polymer films with improved mechanical properties.
Uniqueness
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride is unique due to its ability to form stable micellar structures and its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58NO3Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6/h7-26H2,1-6H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKDLWEWPRLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H58NO3Si+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238914 | |
Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92182-06-4 | |
Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092182064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3942H9DTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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